

Navigating the Spectroscopic Landscape of Dialkoxydialkylstannanes: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethoxy(dipropyl)stannane, a member of the organotin family, presents a unique spectroscopic profile essential for its characterization and application in various scientific domains. This technical guide provides a comprehensive overview of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While direct experimental data for dimethoxy(dipropyl)stannane is not readily available in public literature, this document extrapolates typical spectral features based on analogous organotin compounds. Furthermore, it outlines detailed experimental protocols for acquiring such data and presents a logical workflow for the synthesis and characterization of this class of compounds. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of novel organotin compounds.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for **dimethoxy(dipropyl)stannane**. These values are estimations derived from literature data for structurally similar organotin compounds and should be considered as a reference for experimental validation.

Table 1: Predicted ¹H NMR Spectral Data for **Dimethoxy(dipropyl)stannane**



Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Sn-O-CH₃	3.5 - 4.0	S	-
Sn-CH2-CH2-CH3	1.2 - 1.6	t	JH-H ≈ 7-8
Sn-CH ₂ -CH ₂ -CH ₃	1.5 - 1.9	sextet	JH-H ≈ 7-8
Sn-CH2-CH2-CH3	0.8 - 1.1	t	JH-H ≈ 7-8

Table 2: Predicted ¹³C NMR Spectral Data for **Dimethoxy(dipropyl)stannane**

Assignment	Chemical Shift (δ, ppm)
Sn-O-CH₃	50 - 60
Sn-CH ₂ -CH ₂ -CH ₃	15 - 25
Sn-CH ₂ -CH ₂ -CH ₃	25 - 35
Sn-CH ₂ -CH ₂ -CH ₃	10 - 15

Table 3: Predicted ¹¹⁹Sn NMR Spectral Data for **Dimethoxy(dipropyl)stannane**

Parameter	Value
Chemical Shift (δ, ppm)	-100 to -150

Note: The chemical shift of ¹¹⁹Sn is highly dependent on the coordination number and the nature of the substituents.

Table 4: Predicted Key IR Absorptions for **Dimethoxy(dipropyl)stannane**



Wavenumber (cm ⁻¹)	Assignment	Intensity
2960-2850	C-H stretch (propyl, methoxy)	Strong
1050-1150	Sn-O-C stretch	Strong
500-600	Sn-C stretch	Medium
400-500	Sn-O stretch	Medium

Table 5: Predicted Mass Spectrometry Fragmentation for **Dimethoxy(dipropyl)stannane**

m/z	Proposed Fragment
[M]+	Molecular Ion
[M - OCH ₃]+	Loss of a methoxy group
[M - CH ₂ CH ₂ CH ₃]+	Loss of a propyl group
[Sn(OCH ₃) ₂ (C ₃ H ₇)]+	
[Sn(OCH ₃)(C ₃ H ₇)]+	_
[Sn(C ₃ H ₇)]+	_

Experimental Protocols

The following are generalized protocols for obtaining the spectral data for a compound like **dimethoxy(dipropyl)stannane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹¹⁹Sn NMR spectra to elucidate the molecular structure.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ¹¹⁹Sn nuclei.

Procedure:



- Sample Preparation: Dissolve approximately 5-10 mg of the purified dimethoxy(dipropyl)stannane in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₀D₀). The choice of solvent is critical as it can influence chemical shifts.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, 8-16 scans.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, number of scans will vary depending on sample concentration (from hundreds to thousands).
 - Reference the spectrum to the solvent peak.
- ¹¹⁹Sn NMR Acquisition:
 - Acquire a proton-decoupled ¹¹⁹Sn NMR spectrum.
 - Due to the low natural abundance and potentially broad signals of tin, a larger number of scans may be required.
 - Typical parameters: pulse angle 30-90°, longer relaxation delays may be necessary (5-20 seconds), number of scans can be significant.
 - Use an external standard for referencing, such as tetramethyltin (Me₄Sn).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.



Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

- Sample Preparation:
 - Neat Liquid: If the compound is a liquid, a thin film can be prepared between two KBr or NaCl plates.
 - Solution: Alternatively, a solution in a suitable solvent (e.g., CCl₄, CS₂) can be prepared and analyzed in a liquid cell.
- Data Acquisition:
 - Record the spectrum typically in the range of 4000-400 cm⁻¹.
 - Acquire a background spectrum of the empty sample holder or the solvent for subtraction.
 - Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, with an electron ionization (EI) or chemical ionization (CI) source.

Procedure:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
- Ionization:
 - Electron Ionization (EI): Use a standard electron energy of 70 eV. This method typically induces significant fragmentation.

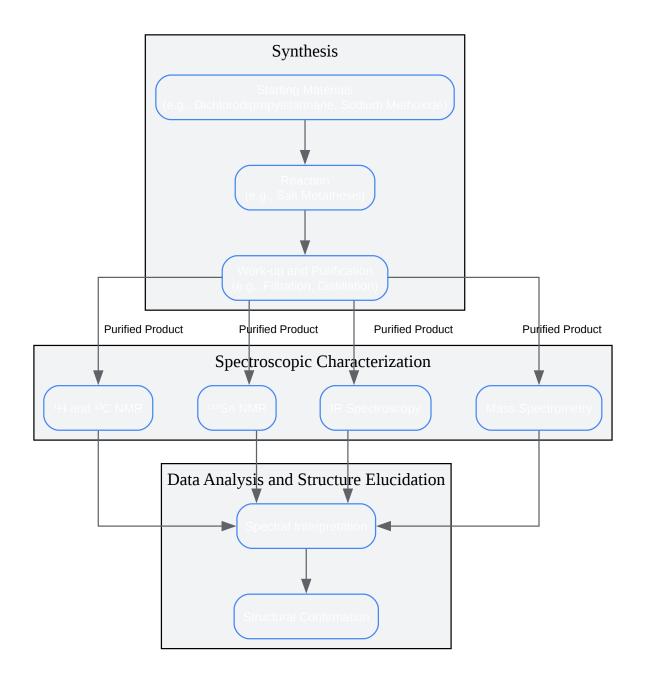


- Chemical Ionization (CI): Use a reagent gas (e.g., methane, ammonia) to achieve softer ionization, which may result in a more prominent molecular ion peak.
- Data Acquisition: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and its fragment ions.

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a dialkoxydialkylstannane.





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Workflow for Synthesis and Characterization of Dialkoxydialkylstannanes.

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